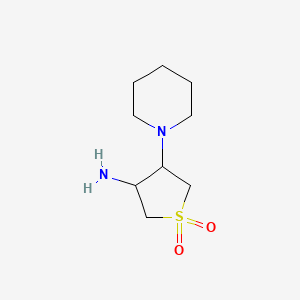
3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione
Description
3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C9H17NO3S It is known for its unique structure, which includes a piperidine ring and a thiolane ring
Properties
Molecular Formula |
C9H18N2O2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
1,1-dioxo-4-piperidin-1-ylthiolan-3-amine |
InChI |
InChI=1S/C9H18N2O2S/c10-8-6-14(12,13)7-9(8)11-4-2-1-3-5-11/h8-9H,1-7,10H2 |
InChI Key |
SQQYBNRHVHLZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CS(=O)(=O)CC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of piperidine derivatives with thiolane derivatives under controlled conditions. One common method includes the use of a piperidine derivative as a starting material, which is then reacted with a thiolane derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards for purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or thiolane rings are modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Scientific Research Applications
3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione include:
- 1,1-Dioxo-4-piperidin-1-yl-tetrahydro-thiophen-3-ol
- 1,1-Dioxo-tetrahydro-thiophen-3-yl-acetic acid
- 1,1-Dioxo-tetrahydro-thiophen-3-yl-carbamic acid.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the piperidine and thiolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


